molecular formula C17H19N3O4S B7171582 N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide

Cat. No.: B7171582
M. Wt: 361.4 g/mol
InChI Key: CGLGMUPVWXQAGX-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that features a unique combination of nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiazinane family, which is known for its significant biological and chemical properties .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-19-7-3-6-15(17(19)22)16(21)18-13-4-2-5-14(12-13)20-8-10-25(23,24)11-9-20/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGMUPVWXQAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC(=CC=C2)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide involves multiple steps. One common method includes the reaction of 1-bromo-3-chloropropane with a precursor compound in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction forms a six-membered cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH). The resulting intermediate is coupled with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in monitoring the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and alcohols .

Scientific Research Applications

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives such as:

  • 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
  • (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
  • Cephradine (a cephalosporin antibiotic)

Uniqueness

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

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